Gulonic acid
Overview
Description
Gulonic acid, also known as L-Gulonic acid, is a chemical substance with the chemical formula C6H10O7 . It is used as an intermediate material for Vitamin C .
Synthesis Analysis
Gulonic acid is typically produced via a two-step fermentation process utilizing three bacterial strains . A study found that a microbial consortium consisting of Gluconobacter oxydans, Ketogulonicigenium vulgare, and Bacillus endophyticus was able to produce 73.7 g/L 2-KGA within 30 hours . Another study proposed a method for gluconic acid biosynthesis without repeated seed culture using Gluconobacter oxydans .
Molecular Structure Analysis
The molecular structure of Gulonic acid is characterized by 4 defined stereocenters . The systematic name for Gulonic acid is L-Gulonic acid and its molecular formula is C6H12O7 .
Chemical Reactions Analysis
The two-step fermentation process replaces the chemical reaction of sorbose to 2-keto-gulonic acid with fermentation, reducing the use of harmful solvents and reagents such as acetone .
Physical And Chemical Properties Analysis
Gulonic acid has a molecular weight of 196.155 Da . It forms complexes with Ca(II), and these complexes have been found to be stable in solutions with pH close to neutral .
Scientific Research Applications
Vitamin C Production
Gulonic acid plays a crucial role in the production of Vitamin C . The classical two-step fermentation method is the mainstream technology for vitamin C production. In the first step, D-sorbitol is transformed into L-sorbose by Gluconobacter oxydans. Then, L-sorbose is transformed into 2-keto-L-gulonic acid (2-KGA) by a coculture system composed of Ketogulonicigenium vulgare and associated bacteria . Finally, 2-KGA is transformed into vitamin C through chemical transformation .
Mixed Fermentation
The conversion of L-sorbose into 2-KGA in the second fermentation step is performed by K. vulgare . However, considering the slow growth and low 2-KGA production of K. vulgare when cultured alone, it is necessary to add an associated bacteria to stimulate K. vulgare growth and 2-KGA production .
Metabolic Pathways
The metabolic pathways associated with 2-KGA production by K. vulgare and the mechanism underlying the interaction between K. vulgare and the associated bacteria have been a hot topic in related fields . This research provides insights into the metabolic characteristics of K. vulgare and associated bacteria .
Biosynthesis Enhancement
Exogenous 2-keto-L-gluconic acid supplementation has been explored as a novel approach to enhancing L-ascorbic acid biosynthesis in zebrafish (Danio rerio) . This suggests potential applications in aquaculture and other fields where vitamin C biosynthesis is important.
Food and Beverage Additive
Gluconic acid, a derivative of gulonic acid, is a widely used food and beverage additive . It’s production method has been developed using the superior performance of Gluconobacter oxydans .
Future Directions
Recent studies have shown promising results in enhancing the production of Gulonic acid. For instance, a study found that low pH stress could limit the further metabolism of gluconic acid, resulting in a yield over 95% . Another study proposed a high oxygen atmosphere strategy for efficiently producing gluconic acid from biomass-derived glucose .
Mechanism of Action
Target of Action
Gulonic acid, also known as D-Gulonic acid, primarily targets the enzyme 3-keto-L-gulonate-6-phosphate decarboxylase UlaD in Escherichia coli (strain K12) . This enzyme plays a crucial role in the metabolic processes of the bacteria .
Mode of Action
It is known that gulonic acid is involved in the transformation of d-sorbitol into l-sorbose byGluconobacter oxydans in the first step of fermentation . Then, L-sorbose is transformed into 2-keto-L-gulonic acid (2-KGA) by a coculture system composed of Ketogulonicigenium vulgare and associated bacteria .
Biochemical Pathways
Gulonic acid is part of the uronic acid pathway , where certain carbohydrates like galactose and glucose are transformed into matching uronic acid derivatives . Uronic acids are important constituents of glycosaminoglycans (GAGs), proteoglycans, and other physiologically relevant compounds .
Pharmacokinetics
It is known that gulonic acid has strongacid-base properties , which could influence its absorption and distribution in the body.
Result of Action
Gulonic acid, as a precursor of ascorbic acid (vitamin C), plays a significant role in various biological processes. For instance, it has been found to promote cell proliferation and induce the conversion from pre-induced pluripotent stem cells (pre-iPSCs) to iPSCs . It also triggers mesenchymal-epithelial transition (MET) and activates glycolysis .
Action Environment
Environmental factors can influence the action of Gulonic acid. For example, in aquatic animals, exogenous 2-keto-L-gulonic acid supplementation has been found to enhance L-ascorbic acid metabolism and growth in zebrafish . This suggests that the action, efficacy, and stability of Gulonic acid can be influenced by the environment in which it is used.
properties
IUPAC Name |
(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3+,4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHNJXZEOKUKBD-KKQCNMDGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174090 | |
Record name | D-Gulonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Gulonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003290 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Gulonic acid | |
CAS RN |
20246-53-1, 20246-33-7 | |
Record name | Gulonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20246-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Gulonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20246-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Gulonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020246337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Gulonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GULONIC ACID, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HB2H1463Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Gulonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003290 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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